molecular formula C₂₀H₂₂N₂O₂ B155926 Gelsemine CAS No. 509-15-9

Gelsemine

Cat. No. B155926
CAS RN: 509-15-9
M. Wt: 322.4 g/mol
InChI Key: NFYYATWFXNPTRM-KJWRJJNGSA-N
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Description

Gelsemine is a principal alkaloid found in the Gelsemium genus of plants, particularly in Gelsemium sempervirens Ait. and Gelsemium elegans Benth. It has been traditionally used for medicinal purposes and has recently been shown to have potent neurological activities, including anxiolytic and analgesic effects, as well as the potential to alleviate neuroinflammation and cognitive impairments .

Synthesis Analysis

The total synthesis of gelsemine and its derivatives, such as gelsemoxonine, has been a subject of interest due to their complex structures and significant biological activities. Various synthetic strategies have been employed, including novel ring contraction methods for the synthesis of the azetidine ring in gelsemoxonine , an organocatalytic Diels–Alder approach for the asymmetric synthesis of (+)-gelsemine , and the use of intramolecular Heck reactions to form congested quaternary carbon stereocenters . Additionally, free radical cyclizations have been utilized to construct the tricyclic core and oxindole substructures of these alkaloids .

Molecular Structure Analysis

Gelsemine's molecular structure is characterized by a complex polycyclic skeleton that includes an oxindole ring system and a unique azetidine moiety. The synthesis of gelsemine involves the formation of this intricate structure through various cyclization reactions and the establishment of multiple stereocenters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of gelsemine and its analogs are diverse and include highly diastereoselective reductive Heck cyclization, directed hydrosilylation, intramolecular Michael addition, and trans-annular aldol condensation . These reactions are critical for the formation of the natural product's complex framework and for introducing the necessary functional groups in the correct stereochemical orientation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of gelsemine are not detailed in the provided papers, its biological properties have been extensively studied. Gelsemine has been found to act at spinal α3 glycine receptors, producing antinociception in chronic pain without inducing tolerance . It also exhibits mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis . Furthermore, gelsemine's ability to penetrate the brain and modulate glycine receptors suggests its potential for treating nervous system diseases .

Relevant Case Studies

Several case studies have demonstrated the biological efficacy of gelsemine. For instance, intrathecal injections of gelsemine in rats have shown dose-dependent antinociceptive effects in models of chronic pain, such as bone cancer-induced mechanical allodynia and spinal nerve ligation-induced painful neuropathy . Additionally, gelsemine has been found to alleviate cognitive impairments and neuroinflammation in mice treated with β-amyloid oligomers, which are associated with Alzheimer's disease . These studies highlight the therapeutic potential of gelsemine for managing chronic pain and neurodegenerative disorders.

Scientific Research Applications

Neuroprotection and Cognitive Impairment Alleviation

Gelsemine, a natural alkaloid from Gelsemium elegans Benth., demonstrates potential for treating nervous system diseases. It has been found to alleviate cognitive impairments and neuroinflammation in mice induced by β-amyloid oligomer, a neurotoxin associated with Alzheimer’s disease (AD). It prevents over-activation of microglia and astrocytes, inhibits pro-inflammatory cytokines, and decreases the hyper-phosphorylation of tau protein, suggesting potential for AD treatment (Chen et al., 2020).

Interaction with Glycine Receptors

Research has indicated that gelsemine's anxiolytic and analgesic effects in behavioral models may be dependent on its interaction with glycine receptors, inhibitory neurotransmitter-gated ion channels in the CNS. While the direct modulation of glycine receptors by gelsemine is not fully understood, this suggests a role in neuromodulation (Lara et al., 2016).

Alleviating Neuropathic Pain and Sleep Disturbance

Gelsemine has been effective in treating neuropathic pain and sleep disturbance in mice, suggesting its utility in managing chronic pain and associated symptoms. This indicates its role in improving sleep architecture and reducing wakefulness in neuropathic conditions (Wu et al., 2015).

Oxidative Stress and DNA Damage Responses

In studies on Tetrahymena thermophila, a protozoan model, gelsemine exposure led to oxidative stress and altered antioxidant enzyme levels. This suggests its potential toxic effects at high levels, providing insights into its safe therapeutic application (Ye et al., 2018).

Antitumor Activity

Gelsemine metabolites have demonstrated antitumor activities, suggesting potential clinical applications in cancer treatment. The metabolism of gelsemine in liver microsomes and its effects on HepG2 and HeLa cell lines have been investigated, highlighting its role in cancer therapeutics (Zhao et al., 2010).

Total Synthesis for Therapeutic Exploration

Advances in the total synthesis of gelsemine, a structurally complex alkaloid, open new avenues for exploring its therapeutic effects, particularly in cognitive impairment and Alzheimer's disease (Yanga & Wang, 2022).

Anxiolytic Properties

Studies demonstrate that gelsemine possesses anxiolytic properties, providing a basis for developing Gelsemium-based strategies against anxiety and related disorders (Meyer et al., 2013).

Pharmacokinetics and Tissue Distribution

Research on the pharmacokinetics and tissue distribution of gelsemine in rats after intravenous doses has provided valuable data for its clinical application and further development (Zhang et al., 2015).

Safety And Hazards

Gelsemine is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Gelsemine has potential therapeutic applications in treating nervous system diseases . It has been shown to alleviate neuroinflammation and cognitive impairments in Aβ oligomer-treated mice . This opens a novel perspective for the development of Gelsemine-based therapeutics against Aβ-associated neurodegeneration disorders, including Alzheimer’s disease .

properties

IUPAC Name

(1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11-,13+,15+,16+,17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYATWFXNPTRM-QJICHLCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS
Record name GELSEMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS.
Record name GELSEMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gelsemine

Color/Form

CRYSTALS FROM ACETONE

CAS RN

509-15-9
Record name (+)-Gelsemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-15-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gelsemine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gelsemine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GELSEMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GELSEMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

178 °C
Record name GELSEMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,230
Citations
H Lin, SJ Danishefsky - Angewandte Chemie International …, 2003 - Wiley Online Library
… with gelsemine are at best sketchy and often anecdotal in style. Rather, the attraction to gelsemine … from various efforts directed at the synthesis of gelsemine. Ultimately, synthesis is the …
Number of citations: 631 onlinelibrary.wiley.com
JY Zhang, N Gong, JL Huang, LC Guo, YX Wang - PAIN®, 2013 - Elsevier
… gelsemine-induced antinociception in neuropathic pain. Our results demonstrate that gelsemine … The results also suggest that gelsemine produces antinociception by activation of spinal …
Number of citations: 97 www.sciencedirect.com
L Meyer, N Boujedaini, C Patte-Mensah… - Behavioural brain …, 2013 - Elsevier
… In particular, we studied gelsemine effects on the number of closed arm entries considered as general activity index. Also, we assessed the action of gelsemine on various other …
Number of citations: 44 www.sciencedirect.com
L Chen, H Pan, Y Bai, H Li, W Yang, ZX Lin, W Cui… - …, 2020 - Springer
… In this study, we have evaluated the effects of gelsemine on cognitive impairments in Aβ oligomer-treated mice. We found that gelsemine at very low concentrations could prevent Aβ …
Number of citations: 21 link.springer.com
CO Lara, P Murath, B Muñoz… - British journal of …, 2016 - Wiley Online Library
… electrophysiology, we determined that gelsemine exerts subunit-specific … gelsemine modulates spinal glycinergic synapses. Thus, our results define the actions of the alkaloid gelsemine …
Number of citations: 42 bpspubs.onlinelibrary.wiley.com
AM Marileo, J Gavilán, VP San Martín… - Frontiers in Molecular …, 2023 - frontiersin.org
… gelsemine diminished the frequency of GABAergic synaptic events, likely through a presynaptic modulation. Our findings establish gelsemine … actions of gelsemine through GABA A Rs …
Number of citations: 7 www.frontiersin.org
B Witkop - Journal of the American Chemical Society, 1948 - ACS Publications
… Several recent papers13·2-3 deal with the structure of gelsemine, C20H22O2N2, the … of gelsemine. This is the first major degradation product reported, and relates gelsemine to …
Number of citations: 17 pubs.acs.org
ZY Wang, MT Zuo, ZY Liu - Current Drug Metabolism, 2019 - ingentaconnect.com
… on koumine and gelsemine. Koumine and gelsemine have anxiolytic anti-inflammatory and immunomodulating activities [1]. These results suggested that koumine and gelsemine from …
Number of citations: 9 www.ingentaconnect.com
X Zhou, T Xiao, Y Iwama, Y Qin - … Chemie International Edition, 2012 - Wiley Online Library
Challenging:(+)-gelsemine was synthesized from (R, R)-aziridine 1 in 25 steps with approximately 1% overall yield. A multistep, one-pot enol–oxonium cyclization cascade was used to …
Number of citations: 109 onlinelibrary.wiley.com
C Venard, N Boujedaini, AG Mensah-Nyagan… - Evidence-Based …, 2011 - hindawi.com
… gelsemine), we have recently observed that gelsemine at 10 … Therefore, we decided to check whether or not gelsemine … prepare homeopathic dilutions of gelsemine starting from a …
Number of citations: 53 www.hindawi.com

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